N-(2-Hydroxyphenyl)glycinamide
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Overview
Description
N-(2-Hydroxyphenyl)glycinamide: is an organic compound characterized by the presence of a glycinamide group attached to a hydroxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxyphenyl)glycinamide typically involves the reaction of 2-hydroxyaniline with glycine derivatives under specific conditions. One common method is the condensation reaction between 2-hydroxyaniline and glycine methyl ester in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: N-(2-Hydroxyphenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: N-(2-Hydroxyphenyl)glycinamide is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with enzymes involved in various metabolic pathways, making it a candidate for drug development .
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for the treatment of diseases such as cancer and neurodegenerative disorders .
Industry: In the industrial sector, this compound is used in the synthesis of polymers and other advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and nanocomposites .
Mechanism of Action
The mechanism of action of N-(2-Hydroxyphenyl)glycinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The glycinamide moiety can interact with amino acid residues, further stabilizing the enzyme-inhibitor complex .
Comparison with Similar Compounds
- N-(4-Hydroxyphenyl)glycinamide
- N-(2-Hydroxy-5-nitrophenyl)glycinamide
- N-(2-Hydroxy-3-methoxyphenyl)glycinamide
Comparison: N-(2-Hydroxyphenyl)glycinamide is unique due to the position of the hydroxy group on the phenyl ring, which influences its reactivity and interaction with molecular targets. Compared to N-(4-Hydroxyphenyl)glycinamide, the ortho position of the hydroxy group in this compound allows for intramolecular hydrogen bonding, affecting its chemical properties and biological activity .
Properties
IUPAC Name |
2-amino-N-(2-hydroxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-5-8(12)10-6-3-1-2-4-7(6)11/h1-4,11H,5,9H2,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSYJYSRJWXZKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50546382 |
Source
|
Record name | N-(2-Hydroxyphenyl)glycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50546382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71641-93-5 |
Source
|
Record name | N-(2-Hydroxyphenyl)glycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50546382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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